4-Thiomorpholinoaniline
Overview
Description
4-Thiomorpholinoaniline is an organic compound that serves as a valuable building block in medicinal chemistry. It is characterized by the presence of a thiomorpholine ring attached to an aniline moiety. This compound is known for its applications in the synthesis of various pharmaceuticals and biologically active molecules .
Mechanism of Action
Target of Action
4-Thiomorpholinoaniline is a derivative of 4-(4-nitrophenyl)thiomorpholine . It is primarily used as a building block in medicinal chemistry . .
Mode of Action
It is known that the thiomorpholine group in the compound serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation . This suggests that the compound may interact with its targets in a lipophilic manner, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.
Biochemical Pathways
Given its use as a building block in medicinal chemistry, it is likely involved in various biochemical reactions depending on the specific context of its use .
Pharmacokinetics
The presence of the sulfur atom in the thiomorpholine group, which increases the lipophilicity of the compound, may enhance its bioavailability .
Biochemical Analysis
Biochemical Properties
4-Thiomorpholinoaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The sulfur atom in this compound increases its lipophilicity, making it more likely to interact with lipid membranes and membrane-bound proteins . Additionally, this compound can act as a substrate for amide-coupling reactions, which are crucial in the synthesis of various pharmaceuticals .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in the inhibition or activation of enzyme activity. For example, this compound has been found to inhibit certain kinases, which play a role in cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can be used to study its therapeutic potential . At high doses, this compound can cause adverse effects, including liver toxicity and oxidative stress . These threshold effects highlight the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent metabolism . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, which facilitate its uptake and distribution within cells . Additionally, this compound can accumulate in certain tissues, such as the liver, where it undergoes metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the endoplasmic reticulum and mitochondria, where it influences cellular metabolism and energy production . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Thiomorpholinoaniline can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-fluoronitrobenzene with thiomorpholine. The nitro group is then reduced to form the desired this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale nucleophilic aromatic substitution reactions followed by reduction processes. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Thiomorpholinoaniline undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron and ammonium chloride are used to reduce the nitro group.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: this compound from the nitro precursor.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Thiomorpholinoaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceuticals, including antidiabetic, antimigraine, and antibiotic agents.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
4-Morpholinoaniline: Similar structure but with an oxygen atom instead of sulfur.
3-Fluoro-4-morpholinoaniline: Contains a fluorine atom and a morpholine ring.
4-(4-Nitrophenyl)thiomorpholine: A precursor to 4-thiomorpholinoaniline
Uniqueness: this compound is unique due to the presence of the sulfur atom in the thiomorpholine ring, which increases its lipophilicity and provides distinct chemical reactivity compared to its oxygen-containing analogs .
Properties
IUPAC Name |
4-thiomorpholin-4-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXQMUUSQGCLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444686 | |
Record name | 4-Thiomorpholinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22589-35-1 | |
Record name | 4-Thiomorpholinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the crystal structure of 4-(4-nitrophenyl)thiomorpholine relevant, even though 4-thiomorpholinoaniline is the actual compound of interest in medicinal chemistry?
A1: Understanding the crystal structure of precursors like 4-(4-nitrophenyl)thiomorpholine provides valuable insights into the potential reactivity and structural features of the final compound, this compound []. For example, the study found that 4-(4-nitrophenyl)thiomorpholine adopts a specific conformation in its crystal structure, influenced by weak hydrogen bonding and aromatic stacking interactions []. This information can help predict how this compound might interact with other molecules, including potential drug targets.
Q2: How does the structure of 4-(4-nitrophenyl)thiomorpholine in the solid state differ from its morpholine analog?
A2: The research highlights a significant difference between the solid-state structures of 4-(4-nitrophenyl)thiomorpholine and its morpholine counterpart. The presence of the sulfur atom in the thiomorpholine ring leads to the formation of centrosymmetric dimers through C–H···O weak hydrogen bonds, involving methylene groups adjacent to the sulfur and face-to-face aromatic stacking []. This type of interaction is absent in the morpholine analog, demonstrating how subtle changes in structure can significantly impact intermolecular interactions and solid-state packing.
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